Cas no 1310385-04-6 ((6-Morpholinopyridin-2-yl)boronic acid)

(6-Morpholinopyridin-2-yl)boronic acid is a boronic acid derivative featuring a morpholine-substituted pyridine core, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its boronic acid group enables efficient formation of carbon-carbon bonds with aryl or vinyl halides, while the morpholine moiety enhances solubility and stability in organic solvents. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where its structural motif facilitates the construction of complex heterocyclic frameworks. High purity and consistent reactivity ensure reliable performance in catalytic transformations. Storage under inert conditions is recommended to maintain stability. Suitable for use in research and industrial applications requiring precise functionalization of pyridine-based scaffolds.
(6-Morpholinopyridin-2-yl)boronic acid structure
1310385-04-6 structure
商品名:(6-Morpholinopyridin-2-yl)boronic acid
CAS番号:1310385-04-6
MF:C9H13BN2O3
メガワット:208.02212
CID:1035466
PubChem ID:45785622

(6-Morpholinopyridin-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (6-Morpholinopyridin-2-yl)boronic acid
    • (6-morpholin-4-ylpyridin-2-yl)boronic acid
    • 6-Morpholinopyridine-2-boronic acid
    • (6-Morpholinopyridin-2-yl)boronicacid
    • SCHEMBL15845742
    • AB50850
    • 1310385-04-6
    • DB-118974
    • DTXSID50671289
    • AKOS015942503
    • [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid
    • 6-Morpholin-4-ylpyridine-2-boronic acid
    • MDL: MFCD09607739
    • インチ: InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2
    • InChIKey: YONPJFKNMVJHJV-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=NC(=C1)N2CCOCC2)B(O)O

計算された属性

  • せいみつぶんしりょう: 208.10200
  • どういたいしつりょう: 208.1019224g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.8Ų

じっけんとくせい

  • PSA: 65.82000
  • LogP: -1.33700

(6-Morpholinopyridin-2-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM134982-1g
(6-Morpholinopyridin-2-yl)boronic acid
1310385-04-6 95+%
1g
$745 2021-08-05
Chemenu
CM134982-1g
(6-Morpholinopyridin-2-yl)boronic acid
1310385-04-6 95%+
1g
$741 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1770334-1g
(6-Morpholinopyridin-2-yl)boronic acid
1310385-04-6 98%
1g
¥6779.00 2024-08-09

(6-Morpholinopyridin-2-yl)boronic acid 関連文献

(6-Morpholinopyridin-2-yl)boronic acidに関する追加情報

The Chemistry and Applications of (6-Morpholinopyridin-2-yl)boronic Acid (CAS No. 1310385-04-6)

(6-Morpholinopyridin-2-yl)boronic acid, identified by the CAS registry number 1310385-04-6, is a versatile compound with significant applications in organic synthesis, particularly in the field of boronic acids. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, which is widely used in various chemical reactions due to its unique electronic properties and structural stability. The presence of the morpholino group at the 6-position of the pyridine ring introduces additional functionality, making this compound highly valuable in modern chemical research and industrial applications.

The structure of (6-Morpholinopyridin-2-yl)boronic acid consists of a pyridine ring substituted with a morpholino group at position 6 and a boronic acid group at position 2. The morpholino group, which is a six-membered ring containing one oxygen atom and two nitrogen atoms, contributes to the compound's solubility and reactivity. The boronic acid group, on the other hand, is a key functional group in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has revolutionized the field of organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions.

Recent advancements in synthetic chemistry have highlighted the importance of (6-Morpholinopyridin-2-yl)boronic acid as a valuable building block for constructing complex molecular architectures. Its ability to participate in various cross-coupling reactions has made it an essential reagent in the synthesis of biologically active compounds, including pharmaceutical agents and agrochemicals. For instance, researchers have utilized this compound to synthesize novel pyridine derivatives with potential anti-cancer and anti-inflammatory activities.

In addition to its role in organic synthesis, (6-Morpholinopyridin-2-yl)boronic acid has also found applications in materials science. The compound's unique electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and solar cells. Recent studies have demonstrated that derivatives of this compound can be incorporated into conjugated systems to enhance their electronic performance, paving the way for new materials with improved efficiency and stability.

The synthesis of (6-Morpholinopyridin-2-yl)boronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the substitution of a suitable pyridine derivative with a morpholino group followed by functionalization with a boronic acid moiety. The development of efficient and selective catalysts has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

From an environmental perspective, the use of (6-Morpholinopyridin-2-yl)boronic acid aligns with green chemistry principles due to its compatibility with mild reaction conditions and its potential for recycling or reuse in certain processes. Researchers are actively exploring ways to further optimize its synthesis and application to minimize waste and reduce environmental impact.

In conclusion, (6-Morpholinopyridin-2-yl)boronic acid (CAS No. 1310385-04-6) is a multifaceted compound that continues to play a pivotal role in advancing chemical research and industrial applications. Its unique structure, reactivity, and versatility make it an invaluable tool for chemists across various disciplines. As research progresses, new discoveries regarding its properties and applications are expected to further enhance its significance in the chemical sciences.

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